1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo4,3-abenzazepine is a heterocyclic compound that belongs to the class of triazolobenzazepines. This compound is of significant interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo4,3-abenzazepine typically involves the cyclization of appropriate precursors under controlled conditions. The process often starts with the preparation of a suitable benzazepine intermediate, which is then subjected to a series of reactions to introduce the triazole ring. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo4,3-abenzazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups .
Scientific Research Applications
1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo4,3-abenzazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo4,3-abenzazepine involves its interaction with specific molecular targets within the body. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-ethyl-9-fluoro-6-(4-chlorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo4,3-abenzazepine
- 1-ethyl-9-fluoro-6-(4-bromophenyl)-5,6-dihydro-4H-[1,2,4]triazolo4,3-abenzazepine
Uniqueness: 1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo4,3-abenzazepine is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of both fluorine atoms and the triazole ring contributes to its distinct chemical behavior and potential therapeutic applications .
Properties
CAS No. |
77796-10-2 |
---|---|
Molecular Formula |
C19H17F2N3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
InChI |
InChI=1S/C19H17F2N3/c1-2-18-22-23-19-10-9-15(12-3-5-13(20)6-4-12)16-8-7-14(21)11-17(16)24(18)19/h3-8,11,15H,2,9-10H2,1H3 |
InChI Key |
FUSFRZHBWVIELL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=C(C=CC(=C3)F)C(CC2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.